molecular formula C31H28BrClN2O B15173507 3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-

3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-

Cat. No.: B15173507
M. Wt: 559.9 g/mol
InChI Key: YEJFOMBJSMKIIM-ZGVDRVBQSA-N
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Description

3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)- is a complex organic compound with a unique structure that includes a quinoline ring, bromine, chlorine, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)- typically involves multiple steps, including halogenation, alkylation, and coupling reactions. The specific conditions for each step can vary, but generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This might include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chloroquinoline-3-methanol: Shares a similar quinoline core but lacks the additional functional groups present in the target compound.

    Indole derivatives: These compounds also contain aromatic rings and nitrogen atoms, but have different biological activities and chemical properties.

Uniqueness

What sets 3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)- apart is its combination of functional groups and stereochemistry, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C31H28BrClN2O

Molecular Weight

559.9 g/mol

IUPAC Name

(2S)-1-(6-bromo-2-chloroquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C31H28BrClN2O/c1-35(2)18-17-31(36,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)33/h3-16,19-20,29,36H,17-18H2,1-2H3/t29?,31-/m1/s1

InChI Key

YEJFOMBJSMKIIM-ZGVDRVBQSA-N

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)Cl)O

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)Cl)O

Origin of Product

United States

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